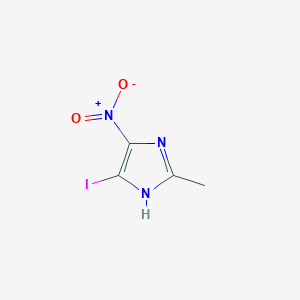
2,3,5,6-Tetramethylphenylacetonitrile
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2,3,5,6-tetramethylphenylacetonitrile involves multi-step processes, including palladium-catalyzed sequential arylation. For instance, unsymmetric triarylacetonitriles can be synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions followed by consecutive C-H arylations, leading to triarylacetonitriles without over-arylation at any step. This methodology offers a pathway to synthesize tetraarylmethanes from simple starting materials (Nambo et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction. For example, the crystal structure of certain tetrahydropyridine derivatives was solved by direct methods and refined to provide insights into the conformation and stabilization of the structure through intra- and intermolecular hydrogen bonds (Sambyal et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving acetonitrile derivatives demonstrate a variety of reaction pathways and product formations. For example, the reaction of phenylacetonitrile with dihydropyridines indicates the ability to form complex nitrile derivatives, which can further undergo transformations, showcasing the reactivity and versatility of these compounds (Schenker & Druey, 1959).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of nitrile compounds significantly influence their chemical reactivity and potential applications. These properties are often determined through experimental studies and contribute to understanding the compound's behavior under various conditions.
Chemical Properties Analysis
Nitrile compounds, including this compound, exhibit a range of chemical behaviors, such as reactivity towards bases, nucleophiles, and participation in coupling reactions. These properties are crucial for synthesizing complex organic molecules and materials with specific functions.
References
Scientific Research Applications
Chemical Reaction Mechanisms : The reaction of 2,3,5,6-tetrachloro-1,4-benzoquinone with cyclohexylamine in acetonitrile has been studied, revealing insights into the mechanism of vinylic substitution of chlorine atoms (Dworniczak, 2001).
Green Chemistry Applications : A study focused on constructing multi-functionalized benzenes, including derivatives of 2,3,5,6-Tetramethylphenylacetonitrile, using environmentally friendly techniques (Damera & Pagadala, 2023).
Electrochemical Behavior : Investigations into the voltammetric behavior of 2,3,5,6-tetramethyl-1,4-phenylenediamine in acetonitrile revealed how it interacts with alcohols through hydrogen bonding (Tessensohn et al., 2017).
Corrosion Inhibition : Derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic environments, demonstrating significant efficiency (Verma, Quraishi, & Singh, 2015).
Synthetic Chemistry : The synthesis of poly(methylphenyl)acetonitriles through the aryne reaction has been explored, offering new pathways for creating complex organic molecules (Waggenspack et al., 1992).
Molecular Structures and Vibrational Spectra : Studies on tetramethylpyrazine nitrate dihydrate in solid and solution forms have provided insights into its structure and spectral properties, influenced by hydrogen bonding mechanisms (Sobczyk et al., 2013).
Pharmaceutical Applications : Research into novel bis-benzamidino imidazo derivatives, involving this compound, has shown promising antiprotozoal activities, suggesting potential in drug development (Ismail et al., 2008).
Mechanism of Action
Target of Action
It has been suggested that the compound interacts with the mitochondrial respiratory chain protein, cytochrome c oxidase (complex iv) .
Mode of Action
The mode of action of 2,3,5,6-Tetramethylphenylacetonitrile involves its interaction with its target, cytochrome c oxidase. This enzyme catalyzes the oxidation of the compound
Result of Action
It has been suggested that the compound may cause changes in mitochondrial function due to its interaction with cytochrome c oxidase .
properties
IUPAC Name |
2-(2,3,5,6-tetramethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNMZRMZCWNPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375253 | |
| Record name | 2,3,5,6-Tetramethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14611-44-0 | |
| Record name | 2,3,5,6-Tetramethylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14611-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)







![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
